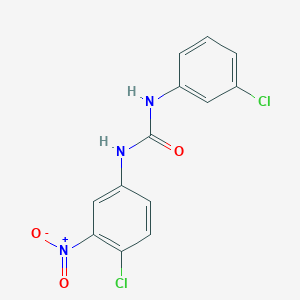

1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea is a useful research compound. Its molecular formula is C13H9Cl2N3O3 and its molecular weight is 326.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Various Anions

1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea exhibits interactions through hydrogen bonding with various anions, leading to complex formation. This interaction is significant in understanding molecular interactions and stability in chemical reactions. For instance, 1,3-bis(4-nitrophenyl)urea interacts with a range of oxoanions in a solution, forming stable complexes whose stability depends on the anion's basicity (Boiocchi et al., 2004).

Hydrogel Formation

This compound demonstrates the ability to form hydrogels in specific conditions. The formation of hydrogels and their physical properties like morphology and rheology can be tuned by the identity of the anion. This is a critical aspect in the development of materials with specific physical properties for various applications (Lloyd & Steed, 2011).

Polymerization Initiator

It also serves as an initiator in the ring-opening polymerization of epoxide. Substituents on the urea molecule influence the polymerization process, making it a valuable component in creating polymers with specific characteristics (Makiuchi et al., 2015).

Optical Sensing

Urea-based polyacetylenes, including derivatives of this compound, have been developed as optical sensors for fluoride ions. Their colorimetric response triggered by urea/fluoride ion interaction is useful in sensing applications (Su et al., 2013).

Nonlinear Optical Material

In the field of optics, this compound has been used in the synthesis of nonlinear optical materials. It shows promising properties like high optical transparency and significant second-harmonic generation efficiency, making it a potential candidate for optical applications (Sathishkumar et al., 2020).

Crystal Structure Analysis

The crystal structure analysis of this compound and related derivatives is crucial in understanding their molecular arrangement and potential applications in material science. Detailed analysis helps in determining the physical properties and potential applications of these compounds in various fields (Crasta et al., 2005).

Antimicrobial Properties

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies are pivotal in the development of new pharmaceutical compounds with potential applications in combating microbial infections (Rani et al., 2014).

Synthesis and Application in Further Research

The synthesis of this compound and its derivatives is significant in organic chemistry, providing a basis for further research and development in various fields, including pharmaceuticals and materials science (Gondela & Walczak, 2006).

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O3/c14-8-2-1-3-9(6-8)16-13(19)17-10-4-5-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQYCOQTHNMVJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)

![Furo[3,2-b]pyridine hydrochloride](/img/structure/B2366239.png)

![3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2366241.png)

![4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone](/img/structure/B2366243.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2366244.png)